(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
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Overview
Description
(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a carboxylic acid group at the second position of the pyrrolidine ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine-3-carboxaldehyde and (S)-proline.
Condensation Reaction: Pyridine-3-carboxaldehyde is reacted with (S)-proline in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain (S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free acid to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine alcohols.
Scientific Research Applications
(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects in various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
- 1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
- 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride
Uniqueness
(S)-1-(Pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific chiral configuration and the position of the pyridine ring. This configuration can result in distinct biological activities and interactions compared to its analogs.
Properties
Molecular Formula |
C11H16Cl2N2O2 |
---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
(2S)-1-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-4-2-6-13(10)8-9-3-1-5-12-7-9;;/h1,3,5,7,10H,2,4,6,8H2,(H,14,15);2*1H/t10-;;/m0../s1 |
InChI Key |
UXKLNISFEGPEEG-XRIOVQLTSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CN=CC=C2)C(=O)O.Cl.Cl |
Canonical SMILES |
C1CC(N(C1)CC2=CN=CC=C2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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